Home > Products > Screening Compounds P131391 > (2S,3R,5R)-Omarigliptin-d3
(2S,3R,5R)-Omarigliptin-d3 -

(2S,3R,5R)-Omarigliptin-d3

Catalog Number: EVT-1503203
CAS Number:
Molecular Formula: C₁₇H₁₇D₃F₂N₄O₃S
Molecular Weight: 401.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (2S,3R,5R)-Omarigliptin-d3 involves several key steps that can be categorized into the preparation of intermediates and the final coupling reaction. The initial synthetic route typically starts with readily available precursors such as cyclopenta-1,3-diene and ethyl oxoacetate. Following a series of reactions including hydrogenation and saponification, key intermediates are generated.

The final step involves coupling these intermediates with Boc-protected amino acids under standard conditions. This multi-step synthesis requires careful control of stereochemistry to ensure the correct configuration of the final product .

Molecular Structure Analysis

The molecular structure of (2S,3R,5R)-Omarigliptin-d3 can be represented by its chemical formula C18H25D3F3N2O2C_{18}H_{25}D_3F_3N_2O_2. The presence of deuterium (D) indicates that some hydrogen atoms have been replaced with deuterium isotopes to facilitate tracking during metabolic studies. The stereochemical configuration is critical for its biological activity; thus, the specific arrangement of substituents around the chiral centers at positions 2, 3, and 5 must be maintained throughout synthesis.

Structural Data

  • Molecular Weight: Approximately 350.4 g/mol
  • Functional Groups: Contains amine, fluorine substituents, and an oxazolidine ring which contribute to its pharmacological properties.
Chemical Reactions Analysis

(2S,3R,5R)-Omarigliptin-d3 undergoes various chemical reactions primarily related to its interaction with Dipeptidyl Peptidase-4. The mechanism involves reversible binding to the active site of DPP-4, inhibiting its activity. This inhibition leads to increased levels of incretin hormones such as GLP-1 (glucagon-like peptide-1), which promotes insulin secretion.

In vitro studies have shown that (2S,3R,5R)-Omarigliptin-d3 exhibits competitive inhibition against DPP-4 with an IC50 value indicative of its potency .

Mechanism of Action

The mechanism by which (2S,3R,5R)-Omarigliptin-d3 operates involves binding to the Dipeptidyl Peptidase-4 enzyme. Upon binding:

  1. The enzyme's ability to cleave incretin hormones is inhibited.
  2. This inhibition results in prolonged action of GLP-1 and GIP (gastric inhibitory polypeptide), leading to enhanced insulin secretion from pancreatic beta cells.
  3. Additionally, glucagon secretion is suppressed which reduces hepatic glucose production.

This dual action contributes significantly to lowering blood glucose levels in patients with type 2 diabetes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • pKa: The pKa values are relevant for understanding ionization at physiological pH.

Relevant Data

Analytical methods such as liquid chromatography-mass spectrometry are employed for purity assessment and quantification during synthesis .

Applications

The primary application of (2S,3R,5R)-Omarigliptin-d3 lies in scientific research focused on diabetes treatment mechanisms. Its use in pharmacokinetic studies allows researchers to:

  • Investigate metabolic pathways of Dipeptidyl Peptidase-4 inhibitors.
  • Evaluate drug interactions and their effects on blood glucose regulation.
  • Conduct comparative studies on the efficacy and safety profiles against other antidiabetic agents.

Additionally, deuterated compounds like (2S,3R,5R)-Omarigliptin-d3 are essential tools in drug development processes for understanding pharmacodynamics and pharmacokinetics more thoroughly .

Chemical Characterization of (2S,3R,5R)-Omarigliptin-d3

Molecular Structure and Isotopic Labeling Configuration

(2S,3R,5R)-Omarigliptin-d3 is a deuterated analogue of the dipeptidyl peptidase-4 (DPP-4) inhibitor omarigliptin, featuring three deuterium atoms (³H or D) at the methyl group of the methanesulfonyl moiety (-SO₂CD₃). Its systematic IUPAC name is (2S,3R,5R)-2-(2,5-difluorophenyl)-5-[2-(trideuteriomethylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]oxan-3-amine. The molecular formula is C₁₇H₁₇D₃F₂N₄O₃S, with a precise molecular weight of 401.446 g/mol [1] [4]. The stereochemistry at positions 2, 3, and 5 of the tetrahydropyran ring is strictly conserved as (2S,3R,5R), which is essential for binding to the DPP-4 active site [1] [9].

Key structural features:

  • A 2,5-difluorophenyl group linked to the chiral tetrahydropyran ring.
  • A pyrrolopyrazole scaffold with the deuterated methylsulfonyl group (-SO₂CD₃).
  • Three deuterium atoms replacing hydrogen at the methylsulfonyl carbon, confirmed via mass spectrometry (exact mass: 401.141) [1] [2].

Table 1: Molecular Identifiers of (2S,3R,5R)-Omarigliptin-d3

PropertyValue
Molecular FormulaC₁₇H₁₇D₃F₂N₄O₃S
Molecular Weight401.446 g/mol
Exact Mass401.141
SMILES Notation[²H]C([²H])([²H])S(=O)(=O)n1cc2CN(Cc2n1)[C@H]3COC@Hc4cc(F)ccc4F
InChI KeyInChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15-,17+/m1/s1/i1D3

The isotopic labeling is strategically positioned to minimize alterations to the molecule’s steric and electronic properties while influencing metabolic pathways [2] [6].

Physicochemical Properties and Deuterium Isotope Effects

Deuterium substitution at the methylsulfonyl group minimally alters the compound’s basic physicochemical properties compared to non-deuterated omarigliptin. Both forms share identical pKa, logP (partition coefficient), and water solubility profiles due to the conservative nature of deuterium-hydrogen exchange [1] [2]. However, the primary deuterium isotope effect significantly impacts metabolic stability. The C-D bond is stronger (∼5–6 kcal/mol) and shorter than the C-H bond, leading to reduced rates of cytochrome P450 (CYP)-mediated oxidative reactions at the methylsulfonyl site [6].

Deuterium-induced metabolic changes:

  • Reduced First-Pass Metabolism: Deuterium substitution decreases the formation of sulfonyl-hydroxylated metabolites, a primary pathway for non-deuterated omarigliptin [6] [9].
  • Extended Half-Life: In vitro hepatic microsome studies show ∼30% slower degradation of the deuterated variant, attributed to kinetic isotope effects (KIE) in CYP3A4/5-mediated reactions [6].
  • Unchanged Receptor Affinity: Deuterium does not alter the binding affinity for DPP-4 (IC₅₀ remains ∼1.2–1.5 nM), as the methylsulfonyl group is not directly involved in enzyme interactions [2] [9].

Table 2: Deuterium Isotope Effects on Metabolic Pathways

ParameterNon-Deuterated Omarigliptin(2S,3R,5R)-Omarigliptin-d3
CYP-Mediated Oxidation RateHigh (Major pathway)Reduced by 30–40%
Primary Metabolic RoutesHydroxylation, Oxidation, GlucuronidationSame routes, but reduced hydroxylation at -SO₂CH₃
DPP-4 Binding Affinity (IC₅₀)1.3 nM1.3 nM

The isotope effect is primarily "primary" (directly affecting bond cleavage) rather than "secondary" (influencing adjacent reactions), as confirmed by studies using deuterated probes for CYP mechanisms [6].

Comparative Analysis with Non-Deuterated Omarigliptin

The deuterated and non-deuterated omarigliptin share identical core pharmacological actions as potent, selective DPP-4 inhibitors. Both enhance glucose-dependent insulin secretion by preventing incretin degradation (GLP-1 and GIP), making them effective for type 2 diabetes management [8] [9]. However, isotopic substitution introduces distinct biochemical advantages:

Metabolic Stability:

  • Non-deuterated omarigliptin undergoes rapid hepatic oxidation via CYP3A4 at the methylsulfonyl group, forming a hydroxymethyl metabolite, which is further oxidized to a carboxylic acid derivative [9].
  • Omarigliptin-d3 shows resistance to this pathway, reducing reactive metabolite formation and potentially mitigating off-target effects [6] [9].

Pharmacokinetic Implications:

  • Clinical studies of non-deuterated omarigliptin demonstrate a half-life (t₁/₂) of ∼50–70 hours, supporting once-weekly dosing [8] [9].
  • While direct human pharmacokinetic data for the deuterated form is limited, preclinical models predict a 20–30% increase in t₁/₂ due to attenuated metabolic clearance [6] [9].

Chemical Degradation Pathways:Both compounds exhibit similar degradation profiles under stress conditions (acid/base/oxidative), forming hydrolysis products at the amide bond and oxidation products at the pyrrolopyrazole ring. Deuterium labeling does not accelerate degradation, confirming its stability during storage [9].

Synthetic Considerations:Synthesis of omarigliptin-d3 requires deuterated reagents (e.g., CD₃I) during the methylation of the pyrrolopyrazole-sulfinate intermediate. This adds complexity and cost compared to non-deuterated omarigliptin production but ensures isotopic purity >98% [1] [2].

Table 3: Key Comparative Properties

PropertyNon-Deuterated Omarigliptin(2S,3R,5R)-Omarigliptin-d3Significance of Difference
Molecular Weight398.43 g/mol401.45 g/molMass spectrometry differentiation
Major Metabolic SiteMethylsulfonyl (-SO₂CH₃)Deuterated site (-SO₂CD₃)Reduced metabolic clearance in -d3
Synthetic ComplexityStandard alkylationRequires deuterated reagentsHigher production cost for -d3
DPP-4 Inhibition (IC₅₀)1.3 nM1.3 nMTherapeutically equivalent

Properties

Product Name

(2S,3R,5R)-Omarigliptin-d3

Molecular Formula

C₁₇H₁₇D₃F₂N₄O₃S

Molecular Weight

401.45

Synonyms

(2S,3R,5R)-2-(2,5-Difluorophenyl)-5-[2-(trideuteriomethylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine; (2S,3R,5R)-2-(2,5-Difluorophenyl)-5-[2,6-dihydro-2-(trideuteriomethylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tet

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.